Lipophilicity (LogP) Comparison: 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde vs. N1-Methyl and N1-Unsubstituted Analogs
The experimental LogP value for 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is 1.58 . In contrast, the N1-unsubstituted parent core, 1H-pyrazole-4-carbaldehyde, has a much lower LogP (~0.1, estimated). This difference of approximately 1.5 LogP units corresponds to an over 30-fold increase in octanol-water partition coefficient .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.58 |
| Comparator Or Baseline | 1H-Pyrazole-4-carbaldehyde (estimated LogP ~0.1) and 1-Methyl-1H-pyrazole-4-carbaldehyde (estimated LogP ~0.8) |
| Quantified Difference | Δ LogP ≈ +1.5 vs. N1-unsubstituted; +0.8 vs. N1-methyl |
| Conditions | Measured/estimated octanol-water partition coefficient |
Why This Matters
Higher LogP directly correlates with enhanced membrane permeability, a critical parameter for optimizing oral bioavailability and CNS penetration in drug discovery programs.
